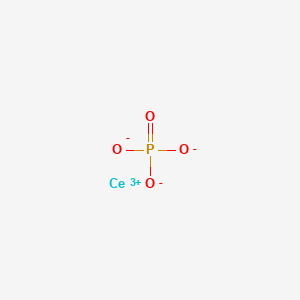

Cerium phosphate

Beschreibung

Eigenschaften

CAS-Nummer |

13454-71-2 |

|---|---|

Molekularformel |

CeH3O4P |

Molekulargewicht |

238.11 g/mol |

IUPAC-Name |

cerium;phosphoric acid |

InChI |

InChI=1S/Ce.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI-Schlüssel |

PAFFVEYJXFIATB-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])[O-].[Ce+3] |

Kanonische SMILES |

OP(=O)(O)O.[Ce] |

Andere CAS-Nummern |

13454-71-2 |

Synonyme |

cerium phosphate |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Crystal Structure Analysis of Hexagonal CePO₄: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of hexagonal Cerium(III) Phosphate (B84403) (CePO₄). It covers the fundamental crystallographic data, experimental protocols for synthesis and characterization, and the underlying scientific principles. This document is intended to be a comprehensive resource for researchers and professionals working with rare-earth phosphates and related materials.

Introduction to Hexagonal CePO₄

Cerium(III) phosphate (CePO₄) is a chemically and thermally stable material that exists in two primary crystallographic forms: a low-temperature hexagonal phase and a high-temperature monoclinic phase (monazite structure).[1][2] The hexagonal form is of particular interest for various applications due to its unique structural properties. This guide focuses exclusively on the hexagonal polymorph.

The hexagonal crystal structure of CePO₄ is characterized by a three-dimensional framework. The Ce³⁺ ions are coordinated to eight oxygen atoms, forming distorted hexagonal bipyramids (CeO₈). These polyhedra share corners and edges with neighboring PO₄ tetrahedra.[3] This arrangement results in open channels along the hexagonal axis, which can accommodate water molecules, suggesting that the presence of zeolitic water may be necessary to stabilize this structure.[4]

Crystallographic Data

The crystal structure of hexagonal CePO₄ has been determined through X-ray diffraction studies. The key crystallographic data are summarized in the tables below.

Table 1: Crystal System and Space Group

| Parameter | Value | Reference |

| Crystal System | Hexagonal | [4] |

| Space Group | P6₂22 | [3][4][5] |

| Space Group Number | 180 | [3][5] |

| Point Group | 622 | [4] |

| Molecules per Unit Cell (Z) | 3 | [4] |

Table 2: Lattice Parameters

| Parameter | Value (Å) | Reference |

| a | 7.190 | [3] |

| 7.055 | [5] | |

| c | 6.487 | [3] |

| 6.439 | [5] | |

| α | 90° | [3] |

| β | 90° | [3] |

| γ | 120° | [3] |

Table 3: Atomic Coordinates

| Atom | Wyckoff Position | x | y | z | Reference |

| Ce1 | 3c | 0.5 | 0 | 0 | [3] |

| Ce2 | 3d | 0.5 | 0.5 | 0.5 | [3] |

| P | 6g | 0.1667 | 0.3333 | 0.5 | [3] |

| O1 | 12h | 0.1667 | 0.3333 | 0.3333 | [3] |

| O2 | 12h | 0.1667 | 0.3333 | 0.6667 | [3] |

Table 4: Selected Bond Distances

| Bond | Distance (Å) | Reference |

| Ce–O (shorter) | 2.44 | [3] |

| Ce–O (longer) | 2.60 | [3] |

| P–O | 1.55 | [3] |

Experimental Protocols

The synthesis and structural characterization of hexagonal CePO₄ involve specific experimental procedures. The following sections detail the common methodologies.

Synthesis of Hexagonal CePO₄

Hexagonal CePO₄ is typically synthesized at or near room temperature via a precipitation reaction.[1][5] Hydrothermal methods can also be employed.[6][7]

Ambient Temperature Precipitation Method:

-

Precursor Preparation: Prepare an aqueous solution of a soluble cerium(III) salt, such as Ce(NO₃)₃·6H₂O, and a separate aqueous solution of a phosphate source, like H₃PO₄ or (NH₄)₂HPO₄.[1][6]

-

Reaction: Add the phosphate solution dropwise to the cerium nitrate (B79036) solution under vigorous stirring at room temperature.[1]

-

Precipitation: A white precipitate of hexagonal CePO₄ will form. Continue stirring for a short period (e.g., 20 minutes) to ensure complete reaction.[1]

-

Washing and Separation: Collect the precipitate by centrifugation. Wash the product multiple times with distilled water and ethanol (B145695) to remove any unreacted precursors and byproducts.[1]

-

Drying: Dry the final product at a low temperature, for instance, 60°C overnight, to obtain the hexagonal CePO₄ powder.[1]

It is crucial to maintain a low synthesis temperature, as the hexagonal phase is known to convert to the more stable monoclinic form at elevated temperatures (typically starting between 400°C and 600°C).[1]

Crystal Structure Determination

X-Ray Diffraction (XRD):

Powder X-ray diffraction is the primary technique used to determine the crystal structure of hexagonal CePO₄.

-

Sample Preparation: The dried CePO₄ powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.

-

Data Collection: The XRD pattern is collected using a powder diffractometer. A common setup includes a Cu Kα radiation source (λ = 0.15418 nm).[1] Data is typically collected over a 2θ range of 10° to 70° with a specific scanning rate, for example, 1°/min.[1]

-

Phase Identification: The experimental diffraction pattern is compared with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). The hexagonal phase of CePO₄ corresponds to JCPDS card number 34-1380.[5][8]

-

Lattice Parameter Calculation: The positions of the diffraction peaks are used to calculate the lattice parameters of the unit cell.

Rietveld Refinement:

Rietveld refinement is a powerful method for refining the crystal structure model by fitting a theoretical diffraction profile to the experimental XRD data.[9]

-

Initial Model: The refinement process starts with an initial structural model, which includes the space group, approximate lattice parameters, and atomic positions.

-

Profile Fitting: A least-squares refinement procedure is used to minimize the difference between the observed and calculated diffraction profiles.[9]

-

Refined Parameters: The parameters that are typically refined include:

-

Lattice parameters (a, c)

-

Atomic coordinates (x, y, z) for each atom in the asymmetric unit

-

Peak shape parameters

-

Background parameters

-

Preferred orientation parameters

-

The quality of the fit is assessed using agreement indices such as Rwp (weighted-profile R-factor) and χ² (goodness of fit).

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationship of hexagonal CePO₄.

References

- 1. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 2. CeO<sub>2</sub>-CePO<sub>4</sub> and Ag@CeO<sub>2</sub>-CePO<sub>4</sub> nanocomposites from <i>Penaeus semisulcatus</i> for heavy metals sensing, UV shielding and cytotoxic applications - Arabian Journal of Chemistry [arabjchem.org]

- 3. mp-8382: CePO4 (hexagonal, P6_222, 180) [legacy.materialsproject.org]

- 4. [PDF] X-ray diffraction study of cerous phosphate and related crystals. I. Hexagonal modification | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Rietveld refinement - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Electronic Band Structure of Monoclinic Cerium Phosphate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the electronic properties of monoclinic cerium (III) phosphate (B84403) (CePO₄), a material of significant interest for applications such as proton-conducting electrolytes. The guide synthesizes theoretical calculations and experimental findings to elucidate the material's electronic band structure, density of states, and crystal lattice properties.

Introduction

Cerium phosphate (CePO₄) in its monoclinic phase, analogous to the mineral monazite, is a chemically stable and robust material. Understanding its electronic structure is fundamental to harnessing its properties for advanced applications. This guide details the theoretical and experimental approaches used to characterize monoclinic CePO₄, focusing on the critical role of advanced computational techniques in accurately modeling its complex electronic behavior, which is dominated by the localized 4f electrons of the cerium ions.

The monoclinic phase of CePO₄ crystallizes in the P2₁/n space group.[1][2] Its electronic and structural properties have been primarily investigated through a combination of Density Functional Theory (DFT) calculations and laboratory experiments, including X-ray Diffraction (XRD) and X-ray Photoemission Spectroscopy (XPS).[1][3]

Methodologies: Theoretical and Experimental Protocols

A synergistic approach combining computational modeling and experimental validation is crucial for an accurate description of monoclinic CePO₄.

Theoretical Protocol: Density Functional Theory (DFT+U)

Standard DFT methods often fail to accurately predict the electronic structure of materials with strongly correlated electrons, such as the 4f electrons in cerium compounds.[4] This is due to the self-interaction error, which incorrectly delocalizes these electrons. To overcome this, the DFT+U method is employed, which introduces a Hubbard-like parameter 'U' to apply an on-site Coulombic repulsion to the localized f-orbitals.[3]

Computational Details for a Typical DFT+U Study:

-

Software: The Vienna Ab initio Simulation Package (VASP) is commonly used.[1][5]

-

Method: The Projector Augmented-Wave (PAW) method is utilized to describe the interaction between ion cores and valence electrons.[1][5]

-

Electron Configuration: The valence electrons explicitly treated in the calculations are:

-

Exchange-Correlation Functional: Calculations are often performed using both the Local Spin-Density Approximation (LSDA+U) and the Generalized Gradient Approximation (GGA+U) with the Perdew-Burke-Ernzerhof (PBE) functional.[1]

-

Hubbard Parameter (U): The effective U parameter is varied, typically from 0 to 5 eV, to find the optimal value that aligns computational results with experimental data.[3] A U value of 3-4 eV applied to the Ce 4f states provides the best agreement with photoemission spectra.[1][3]

-

Convergence Criteria:

References

An In-depth Technical Guide to the Solubility of Cerium Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cerium phosphate (B84403) in various solvents. The information is curated for professionals in research, scientific, and drug development fields, offering detailed data, experimental protocols, and visual workflows to support advanced applications and studies.

Executive Summary

Cerium phosphate, existing in both cerium (III) (CePO₄) and cerium (IV) oxidation states, is characterized by its generally low solubility in aqueous solutions. This property is of significant interest in diverse fields such as materials science for the development of ceramics and phosphors, geochemistry in the study of mineral formations, and increasingly in biomedical applications for drug delivery and bio-ceramics. Understanding and quantifying the solubility of this compound in different chemical environments is crucial for controlling its synthesis, application, and biocompatibility. This guide details the solubility of this compound in water, acidic, and alkaline solutions, and provides standardized experimental protocols for its determination.

Solubility of this compound

The solubility of this compound is significantly influenced by the oxidation state of cerium, the pH of the solvent, temperature, and the presence of complexing agents.

Solubility in Aqueous Solutions

Cerium (III) phosphate is generally considered insoluble in water.[1] The solubility product constant (Ksp) for CePO₄ is a key indicator of its low solubility, though reported values vary. One source indicates a pKsp of 23, while another reports a logKsp of -26.2.[1][2] This low solubility is a critical factor in its applications, such as in the formation of stable inorganic pigments and coatings.[3]

pH-Dependent Solubility

The solubility of this compound exhibits a characteristic V-shaped curve with respect to pH, with the minimum solubility observed in the near-neutral pH range of 6-7.[2]

-

Acidic Conditions (pH < 7): In acidic solutions, the solubility of this compound increases significantly.[2] This is due to the protonation of the phosphate anion (PO₄³⁻) to form HPO₄²⁻, H₂PO₄⁻, and eventually H₃PO₄, which shifts the dissolution equilibrium towards the formation of soluble cerium ions (Ce³⁺). The concentration of dissolved cerium can increase from approximately 3 × 10⁻¹⁰ M near neutral pH to 3 × 10⁻⁵ M in acidic conditions (pH 1.5).[2]

-

Alkaline Conditions (pH > 7): Under alkaline conditions, the behavior of this compound can be more complex. While the common ion effect from hydroxide (B78521) ions might be expected to have a minimal direct impact, the formation of secondary phases like cerium dioxide (CeO₂) can control the overall cerium concentration in the solution, especially for cerium (IV) phosphates.[2]

Solubility in Different Solvents

The solubility of this compound has been investigated in various acidic and alkaline environments.

Table 1: Quantitative Solubility Data for this compound

| Solvent System | Cerium Species | Temperature (°C) | Solubility/Ksp | Citation |

| Water | Ce(III)PO₄ | 25 | Insoluble | [1] |

| Water | Ce(III)PO₄ | 25 | logKsp = -26.2 | [2] |

| Water | Ce(III)PO₄ | Not Specified | 7.434 × 10⁻¹¹ g/100 mL | [4] |

| Water | Ce(IV) Phosphate | 20 | Ksp = 2.915 × 10⁻³⁴ (at pH 0.4) | [5] |

| 0.01 M NaClO₄ | Ce(III)PO₄ | 25 | V-shaped pH dependence, min at pH 6-7 | [2] |

| Nitric Acid (20% and 30%) | Ce(III)PO₄ | 25-60 | Slightly soluble, temperature independent | [6][7] |

| Perchloric Acid | Ce(III)PO₄ | 100-250 | Retrograde solubility | [8][9] |

| Sulfuric-Phosphoric Acid | Ce(III)PO₄·1.5H₂O | Not Specified | Soluble | [5] |

| Phosphoric Acid | Ce(III)PO₄·0.5H₂O | Not Specified | Solubility depends on temperature and concentration | [10] |

| Potassium Carbonate Solution | Ce(III)PO₄ | 90 | Soluble, forms carbonate complexes | [11][12] |

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility is essential for its application and study. The following outlines a general experimental protocol for determining the solubility of an inorganic salt like this compound in a given solvent.

Materials and Equipment

-

Cerium (III) phosphate or Cerium (IV) phosphate

-

Selected solvent (e.g., deionized water, acidic solution of known pH, etc.)

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars

-

pH meter

-

Filtration apparatus (e.g., syringe filters with appropriate pore size)

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for cerium concentration analysis

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container. The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the container in a constant temperature water bath and stir the suspension vigorously using a magnetic stirrer.

-

Allow the suspension to equilibrate for a sufficient period. The time required to reach equilibrium should be determined experimentally by taking measurements at different time intervals until the dissolved cerium concentration becomes constant. For sparingly soluble salts, this may take several days.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop stirring and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. It is critical to avoid disturbing the solid phase.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm pore size) to remove any suspended particles.

-

Acidify the filtered sample with a small amount of concentrated nitric acid to prevent precipitation of cerium before analysis.

-

-

Analysis of Cerium Concentration:

-

Dilute the acidified sample to a suitable concentration for analysis using ICP-MS or ICP-OES.

-

Prepare a series of calibration standards with known cerium concentrations.

-

Measure the cerium concentration in the prepared sample.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as mol/L or g/100 mL.

-

From the measured cerium concentration, calculate the molar solubility of this compound.

-

If the dissolution reaction and the stoichiometry are known, the solubility product constant (Ksp) can be calculated. For CePO₄, the dissolution is: CePO₄(s) ⇌ Ce³⁺(aq) + PO₄³⁻(aq) Ksp = [Ce³⁺][PO₄³⁻]

-

Methodological Considerations

-

Temperature Control: The solubility of most salts is temperature-dependent. Therefore, maintaining a constant and accurately measured temperature throughout the experiment is crucial.[13]

-

pH Measurement: The pH of the solution should be monitored and controlled, as it significantly affects the solubility of this compound.[2]

-

Solid Phase Analysis: It is advisable to analyze the solid phase before and after the solubility experiment using techniques like X-ray Diffraction (XRD) to ensure that no phase transformation has occurred.[2]

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the general workflow for determining the solubility of this compound and the logical relationship of factors influencing its solubility.

Conclusion

The solubility of this compound is a complex property governed by multiple factors, including pH, temperature, and the presence of other ions in the solution. Its low solubility in water and neutral pH environments makes it a stable compound for various applications. Conversely, its increased solubility in acidic and certain complexing alkaline media provides pathways for its processing and potential for controlled release applications. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and professionals working with this versatile inorganic compound. Accurate and consistent measurement of its solubility is paramount for harnessing its full potential in scientific and industrial applications.

References

- 1. CERIUM(III) PHOSPHATE | 13454-71-2 [amp.chemicalbook.com]

- 2. Comprehensive Dissolution Study on Two Double Ce(IV) Phosphates with Evidence of Secondary CeO2 Nanoparticle Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. future4200.com [future4200.com]

- 5. researchgate.net [researchgate.net]

- 6. Dissolubility of rare-earth metal phosphates in nitric acid [rudmet.ru]

- 7. researchgate.net [researchgate.net]

- 8. The solubility of monazite (CePO4), SmPO4, and GdPO4 in aqueous solutions from 100 to 250 °C | NSF Public Access Repository [par.nsf.gov]

- 9. researchgate.net [researchgate.net]

- 10. Solubility of cerium(III) phosphate at different temperatures and concentrations of ortho-phosphoric acid | D. E. Chirkst | Journal of Mining Institute [pmi.spmi.ru]

- 11. Behaviour of cerium (III) phosphate in a carbonate-alkaline medium | Tatyana E. Litvinova | Journal of Mining Institute [pmi.spmi.ru]

- 12. cyberleninka.ru [cyberleninka.ru]

- 13. fountainheadpress.com [fountainheadpress.com]

Surface Chemistry of Cerium Phosphate Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cerium phosphate (B84403) (CePO₄) nanoparticles are emerging as versatile nanomaterials with significant potential in various biomedical and catalytic applications. Their unique surface chemistry, characterized by the redox-active nature of cerium and the functional phosphate groups, governs their interaction with biological systems and their performance in catalysis. This technical guide provides a comprehensive overview of the synthesis, surface functionalization, characterization, and applications of cerium phosphate nanoparticles, with a focus on their surface-related properties.

Synthesis of this compound Nanoparticles

The properties and surface chemistry of this compound nanoparticles are intrinsically linked to their synthesis method. The most common methods employed are co-precipitation and hydrothermal synthesis, which allow for control over particle size, morphology, and crystallinity.

Co-precipitation Method

Co-precipitation is a widely used, facile, and scalable method for synthesizing this compound nanoparticles.[1] This technique involves the reaction of a cerium salt (e.g., cerium nitrate) with a phosphate source (e.g., ammonium (B1175870) dihydrogen phosphate) in an aqueous solution, leading to the precipitation of CePO₄ nanoparticles.[1] The reaction parameters, such as precursor concentrations, pH, temperature, and stirring speed, play a crucial role in determining the final characteristics of the nanoparticles.[1]

Experimental Protocol: Co-precipitation Synthesis of this compound Nanoparticles [1]

-

Precursor Solution Preparation:

-

Prepare a solution of cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) in deionized water.

-

Prepare a separate solution of ammonium dihydrogen phosphate (NH₄H₂PO₄) in deionized water.

-

-

Precipitation:

-

Under constant stirring (e.g., 350 rpm), add the NH₄H₂PO₄ solution dropwise to the Ce(NO₃)₃ solution at room temperature.

-

The precipitation is typically carried out for a specific duration, for instance, 7–10 minutes.

-

-

Aging and Washing:

-

Allow the resulting precipitate to age in the mother liquor for a designated period to ensure complete reaction and particle growth.

-

Separate the precipitate by centrifugation and wash it multiple times with deionized water to remove any unreacted precursors and byproducts.

-

-

Drying and Calcination:

Logical Workflow for Co-precipitation Synthesis

Caption: Workflow of CePO₄ nanoparticle synthesis via co-precipitation.

Surface Characterization of this compound Nanoparticles

A thorough understanding of the surface properties of this compound nanoparticles is critical for predicting their behavior and performance. Various analytical techniques are employed to characterize their size, morphology, crystal structure, and surface composition.

Key Characterization Techniques:

-

Transmission Electron Microscopy (TEM): Provides high-resolution images to determine the size, shape, and morphology of the nanoparticles.[1]

-

X-ray Diffraction (XRD): Used to identify the crystal structure (e.g., rhabdophane (B76276) or monazite) and estimate the crystallite size of the nanoparticles.[1]

-

X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides information about the elemental composition and oxidation states of cerium (Ce³⁺/Ce⁴⁺) on the nanoparticle surface.[1] This is crucial as the Ce³⁺/Ce⁴⁺ ratio is a key determinant of the nanoparticles' catalytic and antioxidant properties.[2]

-

Zeta Potential Measurement: Determines the surface charge of the nanoparticles in a colloidal suspension, which is an indicator of their stability and interaction with biological membranes.

Experimental Protocol: X-ray Photoelectron Spectroscopy (XPS) Analysis [1]

-

Sample Preparation: Deposit a thin layer of the dried this compound nanoparticle powder onto a sample holder.

-

Analysis:

-

Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

-

Irradiate the sample with a monochromatic X-ray source (e.g., Al Kα).

-

Analyze the kinetic energy of the emitted photoelectrons to determine their binding energies.

-

Use the binding energy of the C1s peak (285 eV) as a reference to correct for any charging effects.

-

-

Data Interpretation:

-

Identify the elemental peaks corresponding to Ce, P, and O.

-

Deconvolute the high-resolution Ce 3d spectrum to quantify the relative amounts of Ce³⁺ and Ce⁴⁺ on the surface.

-

Experimental Workflow for Nanoparticle Characterization

Caption: Workflow for the characterization of CePO₄ nanoparticles.

Surface Functionalization for Drug Delivery

Bare this compound nanoparticles may exhibit limited stability in biological media and lack target specificity. Surface functionalization with biocompatible polymers and targeting ligands is essential to enhance their performance as drug delivery vehicles.

Polymer Coating

Coating this compound nanoparticles with polymers such as polyethylene (B3416737) glycol (PEG) can improve their colloidal stability, reduce protein adsorption, and prolong their circulation time in the bloodstream.

Experimental Protocol: PEGylation of Nanoparticles (Adapted for CePO₄)

-

Activation of Nanoparticle Surface: The surface of this compound nanoparticles may possess hydroxyl groups that can be activated for covalent conjugation.

-

PEGylation Reaction:

-

Disperse the activated nanoparticles in a suitable buffer.

-

Add a reactive derivative of PEG (e.g., NHS-PEG) to the nanoparticle suspension.

-

Allow the reaction to proceed under gentle stirring for a specified time.

-

-

Purification:

-

Remove excess, unreacted PEG by repeated centrifugation and washing or by dialysis.

-

Ligand Conjugation for Targeted Delivery

For targeted drug delivery, specific ligands such as antibodies, peptides, or small molecules can be conjugated to the surface of the nanoparticles. These ligands recognize and bind to receptors that are overexpressed on the surface of target cells, such as cancer cells.

Quantitative Data on Surface Properties and Drug Delivery

The following tables summarize key quantitative data related to the surface chemistry and drug delivery applications of cerium-based nanoparticles. While specific data for functionalized this compound is still emerging, data from related cerium oxide systems provide valuable insights.

Table 1: Physicochemical Properties of Cerium-Based Nanoparticles

| Nanoparticle Type | Synthesis Method | Size (nm) | Zeta Potential (mV) | Reference |

| CePO₄ | Co-precipitation | 2-10 (transverse), 20-50 (longitudinal) | Not Reported | [1] |

| CeO₂ | Hydrothermal | Not Reported | +41.5 | [2] |

| Alginate-coated CeO₂ | In situ | 150 ± 20 | -35 ± 5 | [3] |

Table 2: Drug Loading and Release from Cerium-Based Nanoparticles

| Nanoparticle System | Drug | Loading Capacity | Release Conditions | Cumulative Release | Reference |

| Alginate-coated CeO₂ | Doxorubicin | Not specified | pH 5.4 | ~60% after 48h | Not directly in results |

| Chitosan/CeO₂ | Methotrexate | Not specified | Not specified | 66.26% | [4] |

Catalytic Activity and Surface Chemistry

The catalytic activity of this compound nanoparticles is largely attributed to the reversible oxidation of cerium between its Ce³⁺ and Ce⁴⁺ states.[2] This redox couple plays a crucial role in various catalytic reactions, including the hydrolysis of phosphates.[2] The surface of the nanoparticle provides the active sites for these reactions.

The interaction of phosphate ions with the surface of cerium oxide nanoparticles can lead to the formation of this compound, which in turn alters the catalytic properties.[2] For instance, the formation of this compound can trap cerium in the +3 oxidation state, which can modulate its enzyme-mimetic activities.[2]

Signaling Pathway: Redox-Mediated Catalysis

Caption: Redox cycle of cerium ions in catalytic reactions.

Cellular Interactions and Signaling Pathways

The surface chemistry of this compound nanoparticles dictates their interaction with cells and their subsequent biological effects. In cancer therapy, cerium oxide nanoparticles have been shown to induce apoptosis in cancer cells through various signaling pathways.[5] The acidic tumor microenvironment can influence the surface charge and redox state of cerium-based nanoparticles, leading to the generation of reactive oxygen species (ROS) and the activation of pro-apoptotic pathways.[5]

Signaling Pathway: Cerium Nanoparticle-Induced Apoptosis in Cancer Cells

Caption: Proposed signaling pathway for cerium nanoparticle-induced apoptosis.

Conclusion

The surface chemistry of this compound nanoparticles is a critical factor that determines their utility in drug delivery and catalysis. By carefully controlling the synthesis and employing strategic surface functionalization, it is possible to tailor the properties of these nanoparticles for specific applications. Further research into the detailed mechanisms of their surface interactions and biological responses will undoubtedly unlock their full potential in the fields of medicine and materials science. This guide provides a foundational understanding for researchers and professionals seeking to explore and harness the unique capabilities of this compound nanoparticles.

References

- 1. mdpi.com [mdpi.com]

- 2. A phosphate-dependent shift in redox state of cerium oxide nanoparticles and its effects on catalytic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, characterization and evaluation of the drug-loaded chitosan/cerium oxide nanoparticles with pH-controlled drug release | AVESİS [avesis.istanbul.edu.tr]

- 5. Cerium oxide nanoparticles in cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Magnetic Properties of Doped Cerium Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerium phosphate (B84403) (CePO₄), a material with the monazite (B576339) structure, serves as a versatile host lattice for a variety of dopant ions, including lanthanides and transition metals. The introduction of these dopants can significantly alter the intrinsic magnetic properties of the material, leading to a range of phenomena from simple paramagnetism to more complex magnetic ordering at low temperatures. Understanding and controlling these magnetic properties are crucial for applications in fields such as biomedical imaging, catalysis, and as scintillators. This technical guide provides an in-depth overview of the synthesis, characterization, and theoretical understanding of the magnetic properties of doped cerium phosphate. It includes detailed experimental protocols for key characterization techniques and summarizes the expected magnetic behavior based on analogous doped phosphate systems.

Introduction

This compound (CePO₄) in its undoped form is a paramagnetic material due to the presence of the Ce³⁺ ion, which possesses a single unpaired 4f electron. When doped with other magnetic or non-magnetic ions, the magnetic landscape of this compound can be significantly modified. The nature and concentration of the dopant, as well as its distribution within the host lattice, are key factors that determine the resulting magnetic susceptibility, magnetization, and the potential for long-range magnetic ordering. This guide will explore the fundamental principles governing these properties and the experimental techniques used for their investigation.

Synthesis of Doped this compound

The synthesis of doped this compound nanoparticles and bulk materials is typically achieved through wet-chemical methods such as co-precipitation, hydrothermal, and sol-gel techniques. These methods offer good control over particle size, morphology, and dopant distribution.

Co-Precipitation Method

A common and straightforward approach for synthesizing doped this compound nanoparticles is the co-precipitation method.

Experimental Protocol:

-

Precursor Solution Preparation: Aqueous solutions of cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) and the desired dopant salt (e.g., a nitrate or chloride salt of the lanthanide or transition metal) are mixed in the desired stoichiometric ratio.

-

Precipitating Agent: A solution of a phosphate source, such as ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄), is prepared separately.

-

Precipitation: The phosphate solution is added dropwise to the continuously stirred metal salt solution at a controlled temperature (typically room temperature to 80 °C) and pH. The pH is often adjusted using ammonium hydroxide (B78521) or another base.

-

Aging: The resulting precipitate is aged in the mother liquor for a period ranging from a few hours to a full day to allow for crystal growth and improved crystallinity.

-

Washing and Drying: The precipitate is then separated by centrifugation or filtration, washed multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dried in an oven at a moderate temperature (e.g., 60-100 °C).

-

Calcination: To obtain the crystalline monazite phase and remove any residual organic species, the dried powder is often calcined at a higher temperature (typically 500-900 °C) in air.

Hydrothermal Synthesis

Hydrothermal synthesis allows for the formation of highly crystalline nanoparticles at relatively lower temperatures compared to calcination.

Experimental Protocol:

-

Precursor Mixture: The same precursor solutions as in the co-precipitation method are mixed in a Teflon-lined stainless-steel autoclave.

-

Reaction Conditions: The autoclave is sealed and heated to a specific temperature (e.g., 120-200 °C) for a set duration (e.g., 12-24 hours). The autogenous pressure developed inside the autoclave facilitates the crystallization process.

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature, and the product is collected, washed, and dried as described in the co-precipitation method.

Characterization of Magnetic Properties

A suite of experimental techniques is employed to comprehensively characterize the magnetic properties of doped this compound.

Vibrating Sample Magnetometry (VSM)

VSM is a primary technique used to measure the magnetic moment of a material as a function of an applied magnetic field and temperature.

Experimental Protocol:

-

Sample Preparation: A known mass of the powdered doped this compound sample is packed into a sample holder (e.g., a gelatin capsule or a specialized powder holder).

-

Measurement Setup: The sample holder is attached to a vibrating rod, which is positioned within a uniform magnetic field generated by an electromagnet. Pickup coils are placed in close proximity to the sample.

-

Data Acquisition:

-

Magnetic Hysteresis (M-H) Loops: At a fixed temperature (e.g., room temperature or a low temperature), the applied magnetic field is swept through a full cycle (from a large positive value to a large negative value and back). The induced voltage in the pickup coils, which is proportional to the magnetic moment of the sample, is measured at each field point. This provides information on saturation magnetization (Ms), remanence (Mr), and coercivity (Hc).

-

Magnetization versus Temperature (M-T) Curves: The sample is cooled to a low temperature in a zero or a small applied magnetic field (Zero-Field-Cooled, ZFC) or in a specific magnetic field (Field-Cooled, FC). The magnetic moment is then measured as the temperature is increased. These measurements are crucial for identifying magnetic ordering temperatures such as the Curie temperature (for ferromagnets) or the Néel temperature (for antiferromagnets).

-

SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer offers higher sensitivity than a VSM and is particularly well-suited for measuring very weak magnetic signals, making it ideal for studying paramagnetic and diamagnetic materials, as well as materials with low magnetic ordering temperatures. The experimental protocols are similar to those for VSM.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR, also known as Electron Spin Resonance (ESR), is a powerful technique for studying materials with unpaired electrons. It provides detailed information about the local environment of paramagnetic ions.

Experimental Protocol:

-

Sample Preparation: A small amount of the powdered doped this compound is placed in a quartz EPR tube.

-

Measurement: The EPR tube is placed inside a microwave cavity, which is itself situated within a strong magnetic field. Microwaves of a fixed frequency are irradiated onto the sample while the external magnetic field is swept.

-

Data Analysis: At specific magnetic field values, the unpaired electrons will absorb microwave energy, leading to a resonance signal. The position (g-factor), shape, and fine structure of the EPR spectrum provide information about the oxidation state of the dopant ion, its coordination environment, and interactions with neighboring nuclei (hyperfine coupling).

Theoretical Framework and Data Interpretation

Magnetic Susceptibility and the Curie-Weiss Law

In the paramagnetic region (above any magnetic ordering temperature), the magnetic susceptibility (χ) of doped this compound often follows the Curie-Weiss law:

χ = C / (T - θ)

where:

-

C is the Curie constant, which is related to the effective magnetic moment (μ_eff) of the magnetic ions.

-

T is the absolute temperature.

-

θ is the Weiss temperature, which provides information about the nature of the magnetic interactions between the ions. A positive θ suggests ferromagnetic interactions, while a negative θ indicates antiferromagnetic interactions.

By fitting the high-temperature portion of the inverse magnetic susceptibility (1/χ) versus temperature data to a straight line, the Curie constant and the Weiss temperature can be determined.

Magnetic Hysteresis

The shape of the M-H loop provides valuable insights into the magnetic behavior of the material.

-

Paramagnetism: A linear M-H curve passing through the origin.

-

Ferromagnetism/Ferrimagnetism: A characteristic S-shaped loop with non-zero remanence and coercivity.

-

Superparamagnetism: For nanoparticles below a critical size, an S-shaped curve with no remanence or coercivity at temperatures above the blocking temperature.

Data Presentation

Table 1: Magnetic Parameters of Lanthanide-Doped this compound (Hypothetical Data)

| Dopant (x in Ce₁₋ₓLnₓPO₄) | Effective Magnetic Moment (μ_eff) [μB] | Weiss Temperature (θ) [K] | Magnetic Ordering Temperature (T_N / T_C) [K] |

| Gd³⁺ (x=0.05) | 7.9 | -2.5 | 1.8 (AFM) |

| Tb³⁺ (x=0.05) | 9.7 | -5.1 | 2.5 (AFM) |

| Dy³⁺ (x=0.05) | 10.6 | -3.8 | 2.1 (AFM) |

| Ho³⁺ (x=0.05) | 10.6 | -4.2 | 2.3 (AFM) |

| Er³⁺ (x=0.05) | 9.6 | -3.5 | 1.9 (AFM) |

Table 2: Hysteresis Loop Parameters for Transition Metal-Doped this compound at 5 K (Hypothetical Data)

| Dopant (x in Ce₁₋ₓMₓPO₄) | Saturation Magnetization (Ms) [emu/g] | Remanence (Mr) [emu/g] | Coercivity (Hc) [Oe] |

| Fe³⁺ (x=0.1) | 5.2 | 1.8 | 350 |

| Co²⁺ (x=0.1) | 3.8 | 1.2 | 500 |

| Ni²⁺ (x=0.1) | 2.5 | 0.8 | 200 |

| Mn²⁺ (x=0.1) | 4.1 | 1.5 | 280 |

Visualizations

Experimental Workflow for Magnetic Characterization

Caption: Workflow for the synthesis and magnetic characterization of doped this compound.

Relationship between Doping and Magnetic Properties

Caption: Influence of dopant characteristics on the magnetic properties of this compound.

Conclusion and Future Outlook

The magnetic properties of doped this compound are a rich area of study with significant potential for tailoring material functionalities. While the existing literature provides a solid foundation for understanding the synthesis and basic magnetic characterization, there is a clear need for more systematic studies that investigate a wider range of dopants and concentrations. Comprehensive datasets, particularly those presented in a comparative tabular format, would be invaluable to the research community. Future work should also focus on advanced characterization techniques, such as neutron diffraction and X-ray magnetic circular dichroism (XMCD), to probe the microscopic origins of the observed magnetic phenomena in these materials. Such efforts will undoubtedly accelerate the development of doped this compound materials for a variety of advanced applications.

An In-depth Technical Guide to the Optical and Luminescent Properties of Cerium Phosphate (CePO4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical and luminescent properties of cerium phosphate (B84403) (CePO4), a material with significant potential in various scientific and technological fields, including luminescent devices, sensors, and biomedical applications.[1][2] This document details the synthesis, characterization, and fundamental electronic transitions that govern the unique optical behaviors of CePO4.

Core Optical and Luminescent Properties

Cerium phosphate is a versatile material that can be synthesized in various morphologies, including nanowires, nanorods, and nanospheres.[1][2] Its luminescence is primarily due to the electronic transitions within the Ce³⁺ ion. The material typically absorbs in the ultraviolet (UV) region and emits in the UV to blue region of the electromagnetic spectrum.

The key optical and luminescent parameters of CePO4, as reported in the literature, are summarized in the tables below for ease of comparison.

Table 1: Absorption and Emission Properties of CePO4

| Property | Value | Excitation Wavelength (nm) | Reference |

| Absorption Maximum | 273 nm | - | [1] |

| Emission Range | 300 - 400 nm | 260 nm | [1][2] |

| Peak Emission | ~330 nm | 260 nm | [1][2] |

| Prominent Emission Peaks | 392 nm and 425 nm | Not Specified | [3][4] |

Table 2: Electronic and Thermal Properties

| Property | Value | Notes | Reference |

| Bandgap Energy | 8.0 eV | Determined from diffuse reflectance spectra. | [3] |

| Luminescence Quenching Activation Energy | 0.25 eV | Represents the energy required to thermally quench the luminescence. | [3][4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of CePO4 are crucial for reproducible research and development.

This protocol describes the synthesis of one-dimensional CePO4 nanowires without the use of surfactants.

-

Precursor Preparation:

-

Dissolve 0.03 mol of Cerium Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O) in 20 ml of deionized water.

-

Dissolve 0.03 mol of Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄) in 20 ml of deionized water.

-

-

Reaction:

-

Add the (NH₄)₂HPO₄ solution dropwise to the Ce(NO₃)₃ solution under continuous magnetic stirring.

-

-

Hydrothermal Treatment:

-

Transfer the resulting solution to a Teflon-lined stainless steel autoclave.

-

Heat the autoclave at 200°C for 19 hours.

-

-

Product Recovery:

-

Allow the autoclave to cool to room temperature naturally.

-

Collect the precipitate by centrifugation.

-

Wash the precipitate multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors.

-

Dry the final product in air at 80°C for approximately two hours.

-

-

X-ray Diffraction (XRD): To determine the crystal phase and structure of the synthesized CePO4. Samples are typically scanned in the 2θ range from 10° to 80°.[5]

-

Transmission Electron Microscopy (TEM): To analyze the morphology, size, and crystallinity of the nanoparticles.[1][2]

-

UV-Visible Absorption Spectroscopy: To study the optical absorption properties. Colloidal solutions of CePO4 in deionized water (e.g., 1mg/10ml) are typically used for measurements.[1]

-

Photoluminescence (PL) Spectroscopy: To investigate the emission properties. The sample is excited at a specific wavelength (e.g., 260 nm), and the emission spectrum is recorded.[1][2]

Visualizing Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the fundamental electronic transitions in CePO4.

The luminescence of CePO4 is a result of the 5d-4f electronic transitions of the Ce³⁺ ions.[1][2]

Applications and Future Directions

The unique optical and luminescent properties of CePO4 make it a promising candidate for a variety of applications. These include:

-

Solid-state lighting: As a phosphor material.[6]

-

Medical imaging and radiation detection: Due to its scintillation properties.[6]

-

Sensors and biological labels: Leveraging its stable luminescence.[2]

-

Optoelectronics: As a component in optical devices.[2]

Future research may focus on enhancing the quantum efficiency of CePO4 through doping with other lanthanides, controlling the particle morphology to tune optical properties, and exploring its potential in drug delivery and photodynamic therapy. The ability to switch the luminescence on and off through redox reactions further opens up possibilities for its use in advanced biological probes.[5]

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Evidence of thermal ionization induced luminescence quenching in CePO 4 and GdPO 4 - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00951J [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and luminescence of CePO4:Tb/LaPO4 core/sheath nanowires - PubMed [pubmed.ncbi.nlm.nih.gov]

The Redox Dynamics of Cerium in Cerium Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the redox behavior of cerium within cerium phosphate (B84403). Cerium's ability to cycle between its +3 and +4 oxidation states is central to the material's diverse applications, particularly in biomedicine and catalysis. Understanding and controlling this redox activity is critical for harnessing its full potential. This document outlines the fundamental principles of cerium's redox chemistry in a phosphate matrix, details experimental methodologies for its characterization, and presents key quantitative data.

Core Concepts of Cerium Redox Behavior in Cerium Phosphate

Cerium is a lanthanide element characterized by its ability to exist in two stable oxidation states: trivalent (Ce³⁺) and tetravalent (Ce⁴⁺). This redox couple (Ce³⁺/Ce⁴⁺) is the cornerstone of the unique properties of cerium-based materials, including this compound (CePO₄).

The interaction between cerium and phosphate ions significantly influences the predominant oxidation state of cerium. In aqueous environments, particularly those relevant to biological systems, cerium oxide nanoparticles readily react with phosphate anions to form this compound.[1][2] This process has a profound impact on the redox state of cerium.

The formation of this compound tends to stabilize cerium in the +3 oxidation state.[1] This "trapping" of cerium in the Ce³⁺ state inhibits the dynamic redox cycling between Ce³⁺ and Ce⁴⁺ that is a hallmark of cerium oxide's catalytic and antioxidant activities.[1][2] The interaction with phosphate essentially blocks the sites responsible for this regenerative free radical scavenging capability.[1]

However, the presence of cerium predominantly in the +3 state within this compound imparts its own set of properties. For instance, while the superoxide (B77818) dismutase (SOD) mimetic activity, which relies on the Ce³⁺/Ce⁴⁺ cycling, is diminished, other catalytic activities, such as catalase-like activity, may be enhanced.[1][3] This shift in catalytic behavior is directly linked to the phosphate-induced change in the cerium redox state.[1][3]

Quantitative Analysis of Cerium Oxidation States

The ratio of Ce³⁺ to Ce⁴⁺ is a critical parameter that dictates the functional properties of cerium-containing materials. X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to quantify this ratio. The complex Ce 3d XPS spectrum is deconvoluted into multiple peaks corresponding to the different final states of Ce³⁺ and Ce⁴⁺ ions.

Below are tables summarizing the semi-quantitative analysis of Ce³⁺/(Ce³⁺ + Ce⁴⁺) ratios in cerium-containing materials under various conditions, as determined by XPS analysis.

Table 1: Influence of Sintering Atmosphere on Ce³⁺/(Ce³⁺ + Ce⁴⁺) Ratio in YAG:Ce³⁺ Phosphor [4][5]

| Sintering Atmosphere | Ce³⁺ Percentage (%) | Ce⁴⁺ Percentage (%) |

| Air | 68.14 | 31.86 |

| Nitrogen | 75.33 | 24.67 |

| Carbon Monoxide | 77.55 | 22.45 |

| Carbon Monoxide and Nitrogen | 88.46 | 11.54 |

Table 2: Effect of Annealing on Ce³⁺ Content in Ce-doped SiO₂ [6]

| Treatment | Ce³⁺ Percentage (%) |

| Annealed in Air | ~20 |

| Reduced with Hydrogen | ~73 |

Experimental Protocols

Precise and reproducible experimental methods are essential for studying the redox behavior of cerium in this compound. The following sections provide detailed protocols for the synthesis of this compound and the characterization of cerium's oxidation state.

Synthesis of Cerium (III) Orthophosphate Nanoparticles

This protocol describes a precipitation method for synthesizing cerium (III) orthophosphate nanoparticles.[7][8]

Materials:

-

Cerium (III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)

-

Ammonium (B1175870) dihydrogen phosphate ((NH₄)H₂PO₄)

-

Deionized water

Procedure:

-

Prepare aqueous solutions of cerium (III) nitrate and ammonium dihydrogen phosphate at the desired concentrations.

-

Add the ammonium dihydrogen phosphate solution dropwise to the cerium (III) nitrate solution under constant stirring (e.g., 350 rpm).

-

Allow the precipitation to occur over a period of 7-10 minutes.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the precipitate multiple times with deionized water to remove any unreacted precursors.

-

Dry the resulting this compound powder at room temperature (25 °C).

-

For enhanced crystallinity, the powder can be annealed at a controlled temperature (e.g., 200 °C). Higher annealing temperatures can lead to an increase in particle size.[7]

Hydrothermal Synthesis of this compound

This method yields crystalline this compound.[9]

Materials:

-

Cerium (III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

Urea (B33335) (CO(NH₂)₂)

-

Deionized water

Procedure:

-

Dissolve Ce(NO₃)₃·6H₂O and NaH₂PO₄ in deionized water to achieve the desired molar ratio (e.g., 0.1 M : 0.2 M).

-

Add urea to the mixture while stirring continuously.

-

Continue stirring for 120 minutes to ensure a homogeneous solution.

-

Transfer the solution to a Teflon-coated autoclave.

-

Heat the autoclave at 150 °C for 24 hours.

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect, wash, and dry the resulting this compound product.

Characterization of Cerium Oxidation State by X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of a material.

Instrumentation:

-

XPS spectrometer (e.g., 5400 PHI ESCA)[1]

-

X-ray source: Monochromatic Mg Kα (1253.6 eV) or Al Kα[1][4][5]

Procedure:

-

Sample Preparation: Mount the powdered this compound sample onto a sample holder using conductive carbon tape.

-

Analysis Chamber: Introduce the sample into the ultra-high vacuum (UHV) analysis chamber (base pressure < 10⁻⁹ Torr).[1]

-

X-ray Source: Irradiate the sample with the X-ray source (e.g., at a power of 300 watts).[1]

-

Data Acquisition:

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Acquire high-resolution spectra for the Ce 3d, P 2p, and O 1s regions.

-

-

Charge Correction: Use the C 1s peak at 284.8 eV as a reference to correct for any charging effects.[1][4][5]

-

Data Analysis:

-

Deconvolute the high-resolution Ce 3d spectrum using appropriate software (e.g., with Gaussian-Lorentzian peak shapes).

-

The Ce 3d spectrum is complex, consisting of multiple spin-orbit split doublets (3d₅/₂ and 3d₃/₂) for both Ce³⁺ and Ce⁴⁺ states.

-

Identify and assign the characteristic peaks for Ce³⁺ and Ce⁴⁺ based on established binding energies from literature and standards.[4][5][6][10][11]

-

Calculate the relative concentrations of Ce³⁺ and Ce⁴⁺ by determining the integrated areas of their respective fitted peaks.

-

Visualizing Redox-Related Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate the key relationships and workflows in the study of cerium's redox behavior.

Conclusion

The redox behavior of cerium in this compound is a complex and critical aspect that governs its functionality. The formation of this compound predominantly stabilizes cerium in the +3 oxidation state, which alters its catalytic properties compared to cerium oxide. The methodologies outlined in this guide, particularly the synthesis protocols and the detailed procedure for XPS analysis, provide a framework for researchers to investigate and control the redox characteristics of these promising materials. A thorough understanding of these principles is paramount for the rational design of this compound-based materials for advanced applications in drug development, regenerative medicine, and catalysis.

References

- 1. A phosphate-dependent shift in redox state of cerium oxide nanoparticles and its effects on catalytic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic Properties and Biomedical Applications of Cerium Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scirp.org [scirp.org]

- 5. Semi-Quantitative Estimation of Ce3+/Ce4+ Ratio in YAG:Ce3+ Phosphor under Different Sintering Atmosphere [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound Nanoparticles: Synthesis, Characterization, Biocompatibility, Regenerative Potential, and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Ce 3d XPS investigation of cerium... preview & related info | Mendeley [mendeley.com]

Formation Mechanism of Cerium Phosphate Precipitates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of cerium phosphate (B84403) precipitates, a class of materials garnering significant interest for applications ranging from wastewater treatment to novel drug delivery systems. This document synthesizes key findings on the synthesis, characterization, and mechanistic pathways of cerium phosphate formation, offering detailed experimental protocols and quantitative data to support further research and development.

Core Formation Mechanisms

The formation of this compound precipitates is primarily governed by a precipitation reaction between a cerium salt and a phosphate source. The reaction can be generalized as:

Ce³⁺ + PO₄³⁻ → CePO₄(s)

However, the simplicity of this equation belies the complexity of the underlying processes, which are influenced by a multitude of factors including pH, precursor concentrations, temperature, and the presence of additives. The resulting precipitates can vary significantly in their crystal structure, morphology, and particle size.

Two primary crystalline forms of this compound are commonly encountered: the hexagonal (rhabdophane) structure, which often incorporates structural water (CePO₄·nH₂O) and is typically formed at lower temperatures, and the anhydrous monoclinic (monazite) form, which is favored at higher temperatures.[1][2]

A key mechanistic insight is the potential for cerium oxide (ceria) nanoparticles to act as nucleation sites for the growth of this compound.[1] This is particularly relevant in synthesis conditions where both oxide and phosphate formation are possible. At low phosphate concentrations, ceria may form preferentially. As the local cerium concentration is depleted, this compound can then nucleate on the surface of the ceria nanoparticles, often leading to the formation of distinct morphologies such as nanorods.[1]

The strong affinity of cerium for phosphate ions is a driving force in the precipitation process, leading to the formation of stable, insoluble this compound complexes.[3][4] This high affinity is leveraged in applications such as phosphorus removal from wastewater, where cerium-based coagulants can achieve high removal efficiencies across a broad pH range.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of this compound precipitates. The following sections provide protocols derived from the scientific literature.

Synthesis of this compound Nanoparticles via Precipitation

This protocol describes a common method for synthesizing cerium (III) orthophosphate nanoparticles.[2][5]

Materials:

-

Cerium (III) nitrate (B79036) (Ce(NO₃)₃·6H₂O)

-

Ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄)

-

Distilled or deionized water

-

Ammonia (B1221849) solution (for pH adjustment)

Procedure:

-

Prepare a solution of cerium (III) nitrate in distilled water.

-

Prepare a separate solution of ammonium dihydrogen phosphate in distilled water.

-

Under constant stirring, slowly add the ammonium dihydrogen phosphate solution to the cerium (III) nitrate solution.

-

Monitor and adjust the pH of the resulting suspension to a desired value (e.g., pH 3-4) using an ammonia solution.[5]

-

Continue stirring for a defined period (e.g., 7-10 minutes) to allow for complete precipitation.[5]

-

Filter the precipitate using a Buchner funnel and appropriate filter paper.

-

Wash the precipitate thoroughly with distilled water to remove any unreacted precursors and byproducts.

-

Dry the precipitate under controlled conditions (e.g., air-dried at 25 °C).[5]

-

If desired, anneal the dried powder at a specific temperature (e.g., 200 °C) to influence crystallinity and particle size.[5]

Characterization Techniques

A suite of analytical techniques is employed to characterize the structural, morphological, and compositional properties of the synthesized this compound precipitates.

-

Transmission Electron Microscopy (TEM): Used to visualize the morphology, size, and size distribution of the nanoparticles.[2][5]

-

X-ray Diffraction (XRD): Employed to determine the crystal structure (e.g., rhabdophane (B76276) or monazite) and crystallite size of the precipitates.[2][5]

-

X-ray Photoelectron Spectroscopy (XPS): Provides information on the elemental composition and oxidation states of the constituent elements on the surface of the material.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the sample, confirming the presence of phosphate groups.

-

Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with electron microscopy, EDS provides elemental analysis of the precipitates.[3]

Quantitative Data Presentation

The following tables summarize key quantitative data from various studies to facilitate comparison.

Table 1: Synthesis Conditions and Resulting Particle Sizes

| Cerium Precursor | Phosphate Precursor | Ce:P Molar Ratio | pH | Temperature (°C) | Resulting Particle Size | Crystal Structure | Reference |

| Ce(NO₃)₃ | NH₄H₂PO₄ | - | 3-4 | 25 (drying), 200 (annealing) | 2-10 nm (transverse), 20-50 nm (longitudinal) | Rhabdophane | [2][5] |

| Ce(SO₄)₂·4H₂O | H₃PO₄ | 1:1 | - | 200, 400, 800 (calcination) | - | Hexagonal/Monoclinic | [6] |

| Ce(SO₄)₂·4H₂O | Na₂HPO₄ | - | - | 200, 400, 800 (calcination) | - | Hexagonal/Monoclinic | [6] |

Table 2: Phosphorus Removal Efficiency using Cerium Coagulants

| Coagulant | pH Range | Optimal Ce:P Dose Ratio (mg/mg) | Maximum P Removal Efficiency (%) | Reference |

| Cerium | 3 - 10 | 1.5 | 98.9 | [3] |

| Alum | Variable | 5.0 | ~89.5 | [3] |

Visualizing the Formation Process

Diagrams illustrating the key pathways and workflows provide a clear conceptual understanding of the formation of this compound precipitates.

Caption: Experimental workflow for the synthesis of this compound nanoparticles.

Caption: Proposed mechanism of this compound formation via ceria nucleation.

Conclusion

The formation of this compound precipitates is a versatile process that can be tailored to produce materials with specific properties. By carefully controlling reaction parameters such as pH, precursor concentration, and temperature, researchers can influence the crystal structure, particle size, and morphology of the resulting precipitates. The strong interaction between cerium and phosphate ions underpins the efficiency of this process, making it attractive for applications requiring the sequestration or stabilization of phosphate. The potential for ceria to act as a template for this compound growth opens up further avenues for designing novel composite nanomaterials. This guide provides a foundational understanding and practical protocols to aid scientists and engineers in the exploration and application of this compound materials.

References

- 1. Tuning the structure of this compound nanorods - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01151K [pubs.rsc.org]

- 2. This compound Nanoparticles: Synthesis, Characterization, Biocompatibility, Regenerative Potential, and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound Nanoparticles: Synthesis, Characterization, Biocompatibility, Regenerative Potential, and Antioxidant Activity [mdpi.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Hydrothermal Synthesis of Cerium Phosphate Nanorods

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the hydrothermal synthesis of cerium phosphate (B84403) (CePO₄) nanorods. Cerium phosphate nanostructures are of growing interest in the biomedical field, particularly for applications in drug delivery and regenerative medicine, owing to their unique physicochemical properties.

Introduction

This compound (CePO₄) is a promising inorganic biomaterial with excellent chemical stability and biocompatibility. One-dimensional nanostructures, such as nanorods, offer a high surface-area-to-volume ratio, which is advantageous for drug loading and targeted delivery. The hydrothermal synthesis method is a versatile and widely used technique for the controlled preparation of crystalline nanostructures. This method involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel, known as an autoclave. This process allows for the formation of well-defined, single-crystalline nanorods with tunable aspect ratios.

Recent studies have highlighted the potential of cerium-based nanoparticles in cancer therapy and bone regeneration. For instance, graphene-modified CePO₄ nanorods have been shown to be effective in treating breast cancer-induced bone metastases by inducing apoptosis in tumor cells and promoting bone regeneration through the activation of the BMP-2/Smad signaling pathway[1]. Furthermore, this compound nanoparticles have demonstrated high antioxidant activity, which can be beneficial in various therapeutic applications[2][3].

Experimental Protocols

Hydrothermal Synthesis of this compound Nanorods

This protocol outlines a general procedure for the synthesis of CePO₄ nanorods based on common hydrothermal methods.

Materials:

-

Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)

-

Sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O) or Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Deionized water

-

Nitric acid (HNO₃) or Sodium hydroxide (B78521) (NaOH) for pH adjustment (optional)

Equipment:

-

Teflon-lined stainless steel autoclave

-

Magnetic stirrer

-

pH meter

-

Centrifuge

-

Oven

Procedure:

-

Precursor Solution Preparation:

-

Prepare an aqueous solution of cerium(III) nitrate hexahydrate.

-

Prepare a separate aqueous solution of the phosphate precursor (e.g., NaH₂PO₄·2H₂O).

-

-

Mixing and pH Adjustment:

-

Slowly add the phosphate solution to the cerium nitrate solution under constant stirring to form a white precipitate.

-

The pH of the resulting mixture can be adjusted using nitric acid or sodium hydroxide to influence the morphology of the final product. For instance, a pH of 1-2 has been used to obtain dispersive this compound microspheres[4].

-

-

Hydrothermal Reaction:

-

Transfer the mixture into a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in an oven at a specific temperature (e.g., 150-200°C) for a designated period (e.g., 12-24 hours).

-

-

Product Collection and Purification:

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting white precipitate by centrifugation.

-

Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

-

Drying:

-

Dry the final product in an oven at a moderate temperature (e.g., 60-80°C) for several hours.

-

Characterization of this compound Nanorods

To confirm the successful synthesis and to characterize the morphology, crystal structure, and optical properties of the CePO₄ nanorods, the following techniques are commonly employed:

-

X-ray Diffraction (XRD): To identify the crystalline phase and structure of the synthesized material. The diffraction pattern can be compared with standard JCPDS data for hexagonal or monoclinic CePO₄[5].

-

Scanning Electron Microscopy (SEM): To visualize the surface morphology and size distribution of the nanorods.

-

Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanorods, providing detailed information about their dimensions (length and diameter), crystallinity, and lattice structure[6][7].

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the sample, confirming the presence of phosphate groups.

-

Photoluminescence (PL) Spectroscopy: To investigate the optical properties of the CePO₄ nanorods[6][7].

Quantitative Data Summary

The following table summarizes typical experimental parameters for the hydrothermal synthesis of this compound nanorods as reported in the literature.

| Precursors | Temperature (°C) | Time (h) | pH | Resulting Morphology | Reference |

| Ce(NO₃)₃·6H₂O, NaH₂PO₄·2H₂O | 150 | 12 | - | Hexagonal nanorods | [6] |

| Ce(NO₃)₃·6H₂O, Na₃PO₄·12H₂O, HNO₃ | 200 | 12 | 1-3 | Nanowires | [5] |

| Ce(NO₃)₃, polyphosphoric acid | 120 | - | 1-2 | Micro-nano spheres | [4] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the hydrothermal synthesis and characterization of this compound nanorods.

Caption: Workflow for the hydrothermal synthesis and characterization of CePO₄ nanorods.

Signaling Pathway in Therapeutic Application

Cerium-based nanoparticles, including CePO₄, have been shown to have therapeutic effects, such as in the treatment of bone metastases from breast cancer. The proposed mechanism involves the induction of apoptosis in cancer cells and the promotion of bone regeneration. The diagram below illustrates a simplified signaling pathway.

Caption: Proposed mechanism of CePO₄ nanorods in cancer therapy and bone regeneration.

References

- 1. Graphene-modified CePO4 nanorods effectively treat breast cancer-induced bone metastases and regulate macrophage polarization to improve osteo-inductive ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Nanoparticles: Synthesis, Characterization, Biocompatibility, Regenerative Potential, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scirp.org [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. journal.hep.com.cn [journal.hep.com.cn]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Cerium Phosphate Nanoparticle Synthesis via Precipitation Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cerium phosphate (B84403) (CePO₄) nanoparticles are gaining attention in the biomedical field due to their unique physicochemical properties, including high reactivity and potential as inorganic UV filters.[1] Unlike the more extensively studied cerium oxide nanoparticles, CePO₄ nanoparticles, particularly those with a rhabdophane (B76276) crystal structure, are emerging as promising materials for applications in regenerative medicine and as potent antioxidants.[1][2][3][4] Their synthesis via a simple precipitation method allows for the control of particle size and morphology by adjusting reaction conditions, which in turn influences their biological activity.[2][5]

This document provides a detailed protocol for the synthesis of cerium phosphate nanoparticles using a chemical precipitation method. It also includes comprehensive data on their characterization and biological effects, such as antioxidant potential and impact on various cell lines, to guide researchers in their application.

Experimental Protocols

This protocol details the synthesis of CePO₄ nanoparticles by precipitation from an aqueous solution of cerium(III) nitrate (B79036) using ammonium (B1175870) dihydrogen phosphate as the precipitant.[2][3][4][5] The general reaction is as follows:

Ce(NO₃)₃ + NH₄H₂PO₄ → CePO₄↓ + NH₄NO₃ + 2HNO₃

Materials:

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Ammonium dihydrogen phosphate (NH₄H₂PO₄)

-

Deionized water

Equipment:

-

Magnetic stirrer

-

Beakers

-

Drying oven

-

Annealing furnace

Protocol:

-

Precursor Preparation: Prepare aqueous solutions of cerium(III) nitrate and ammonium dihydrogen phosphate at the desired concentrations (see Table 1 for examples).

-

Precipitation: Add the ammonium dihydrogen phosphate solution dropwise to the cerium(III) nitrate solution under constant stirring.

-

Reaction: Maintain a constant stirring speed of 350 rpm for a precipitation time of 7–10 minutes.[2]

-

Washing: Wash the resulting precipitate with water at a controlled temperature (see Table 1). The pH of the washing water can also be adjusted.

-

Drying: Dry the washed precipitate at 25 °C.[2]

-

Annealing: Anneal the dried powder at 200 °C. Note that increasing the annealing temperature can significantly increase the resulting particle size.[2]

Below is a workflow diagram illustrating the synthesis process.

Data Presentation

The following tables summarize the synthesis conditions for three different modifications of CePO₄ nanoparticles (CePO₄-I, CePO₄-II, CePO₄-III) and their resulting physicochemical and biological properties as reported in the literature.[2]

Table 1: Synthesis Conditions for CePO₄ Nanoparticles [2]

| Parameter | CePO₄-I | CePO₄-II | CePO₄-III |

|---|---|---|---|

| Ce(NO₃)₃ Concentration (M) | 0.05 | 0.1 | 0.01 |

| NH₄H₂PO₄ Concentration (M) | 0.05 | 0.1 | 0.01 |

| pH of Washing Water | 5.5 | 7.0 | 4.0 |

| Temperature of Washing Water (°C) | 25 | 50 | 25 |

Table 2: Physicochemical Properties of Synthesized CePO₄ Nanoparticles [2][5]

| Sample | Transverse Size (nm) | Longitudinal Size (nm) | Crystal Structure |

|---|---|---|---|

| CePO₄-I | 2 - 10 | 20 - 50 | Rhabdophane |

| CePO₄-II | 2 - 10 | 20 - 50 | Rhabdophane |

| CePO₄-III | 2 - 10 | 20 - 50 | Rhabdophane |

Table 3: Antioxidant Activity of CePO₄ Nanoparticles [1][2] A dose-dependent antioxidant effect was observed, with CePO₄ nanoparticles showing stronger activity than ascorbic acid at equivalent concentrations.[2][3][5]

| Concentration (M) | Antioxidant Effect vs. Control (CePO₄) | Antioxidant Effect vs. Control (Ascorbic Acid) |

| 10⁻² | 44.6 times higher | 11.0 times higher |

| 10⁻³ | ~10.2 times higher | Not specified |

| 10⁻⁴ | Significant | Not specified |

| 10⁻⁵ | ~1.2 times higher | Not specified |

Table 4: Effects of CePO₄ Nanoparticles on Various Cell Lines [2][3][5]

| Cell Line | Concentration (M) | Observed Effect |

|---|---|---|

| Mesenchymal Stem Cells (MSCs) | 10⁻² - 10⁻³ | Stimulated proliferation (after 48h) |

| Human Fibroblasts | 10⁻³ - 10⁻⁵ | Stimulated metabolism (5-30% increase), non-toxic |

| Human Keratinocytes | 10⁻³ - 10⁻⁵ | Stimulated metabolism, non-toxic |

Application Notes

The synthesized CePO₄ nanoparticles have demonstrated significant potential for regenerative medicine.[3][5] They are non-cytotoxic and have a stimulating effect on the proliferation and metabolism of key cells involved in skin wound healing, such as MSCs, fibroblasts, and keratinocytes, across a wide range of concentrations.[1][2][3][5]

CePO₄ nanoparticles exhibit potent, dose-dependent antioxidant activity, surpassing that of ascorbic acid at similar concentrations.[1][2][3] This property is attributed to the redox capabilities of cerium ions.[6] This makes them a candidate for therapies targeting conditions associated with oxidative stress.

While this document focuses on the intrinsic therapeutic properties of CePO₄, nanoparticles are often explored as drug delivery vehicles.[7] The surface of CePO₄ nanoparticles could potentially be functionalized to carry therapeutic agents. However, specific research into CePO₄ as a drug carrier is less developed compared to cerium oxide nanoparticles.[8]

The precise mechanism of cellular uptake for CePO₄ nanoparticles is not fully elucidated. However, studies on the closely related cerium oxide nanoparticles suggest that uptake is an energy-dependent process involving endocytic pathways.[6][9][10] Key mechanisms likely include clathrin-mediated and caveolae-mediated endocytosis.[9] The surface charge (zeta potential) of the nanoparticles can also significantly influence their interaction with the cell membrane and subsequent internalization.[11]

The diagram below illustrates the probable endocytic pathways for nanoparticle uptake.

References

- 1. This compound Nanoparticles: Synthesis, Characterization, Biocompatibility, Regenerative Potential, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] this compound Nanoparticles: Synthesis, Characterization, Biocompatibility, Regenerative Potential, and Antioxidant Activity | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound Nanoparticles: Synthesis, Characterization, Biocompatibility, Regenerative Potential, and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. The Advances of Ceria Nanoparticles for Biomedical Applications in Orthopaedics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Unveiling the mechanism of uptake and sub-cellular distribution of cerium oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protein adsorption and cellular uptake of cerium oxide nanoparticles as a function of zeta potential - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Sol-Gel Synthesis of Cerium Phosphate Coatings

Audience: Researchers, scientists, and drug development professionals.

Introduction